![molecular formula C15H23ClO B13163814 ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 4-methylhexyl group linked through an ether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chloromethylation of Benzene: The initial step involves the chloromethylation of benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction produces benzyl chloride.
Etherification: The benzyl chloride is then reacted with 4-methylhexanol in the presence of a base such as sodium hydride to form the ether linkage, resulting in the formation of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation and etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential applications in drug development as a building block for pharmacologically active compounds.
- Investigated for its interactions with biological macromolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and resins.
Mécanisme D'action
The mechanism of action of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzyl Chloride: Similar in structure but lacks the ether linkage and the 4-methylhexyl group.
4-Methylhexyl Chloride: Similar in structure but lacks the benzene ring and the ether linkage.
Uniqueness:
- The presence of both the chloromethyl group and the 4-methylhexyl group linked through an ether bond makes ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene unique. This combination of functional groups provides distinct reactivity and potential applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C15H23ClO |
|---|---|
Poids moléculaire |
254.79 g/mol |
Nom IUPAC |
[4-(chloromethyl)-4-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
Clé InChI |
DTNDDJASIUTFTR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCOCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
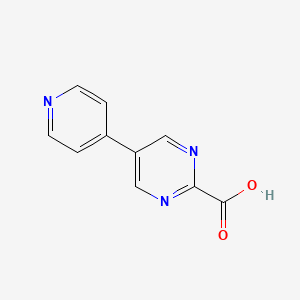
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
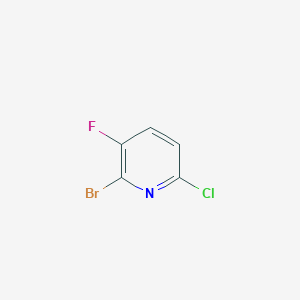
![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
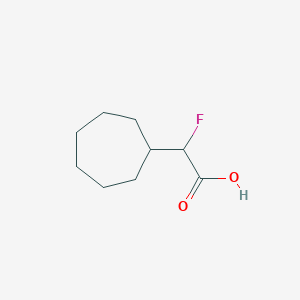
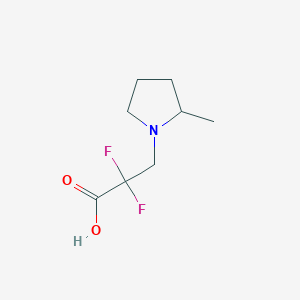
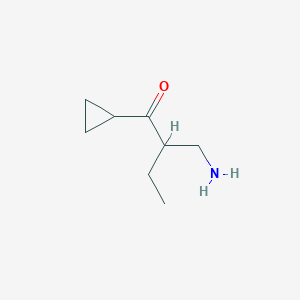
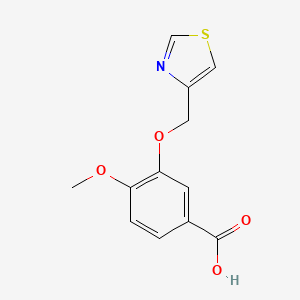
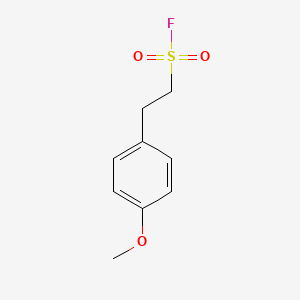
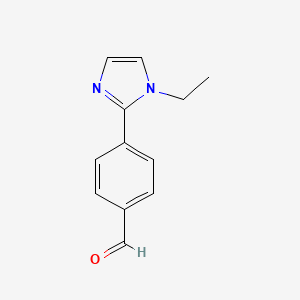
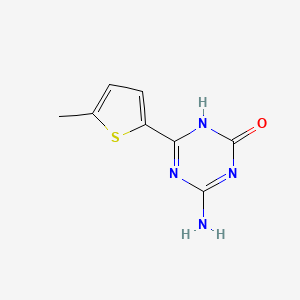
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
